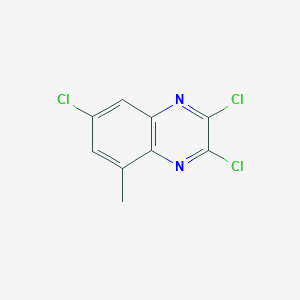

2,3,7-Trichloro-5-methylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl3N2 |

|---|---|

Molecular Weight |

247.5 g/mol |

IUPAC Name |

2,3,7-trichloro-5-methylquinoxaline |

InChI |

InChI=1S/C9H5Cl3N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3 |

InChI Key |

OPGMBWTXOWDJCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Cl |

Origin of Product |

United States |

The Pivotal Role of Quinoxaline Derivatives in Modern Chemistry

Quinoxaline (B1680401) derivatives, composed of a fused benzene (B151609) and pyrazine (B50134) ring, represent a critical class of nitrogen-containing heterocyclic compounds. ijpsjournal.comnih.gov Their structural framework serves as a versatile scaffold, leading to a broad spectrum of biological activities and applications in materials science. ijpsjournal.comontosight.ai The inherent aromaticity and the presence of nitrogen atoms within the quinoxaline core impart unique electronic properties, making them valuable building blocks in the synthesis of complex molecules. acs.org

The significance of quinoxaline derivatives is underscored by their wide-ranging applications, including their use as antibacterial, antifungal, antiviral, and anticancer agents. nih.gov Furthermore, their utility extends to the development of dyes, organic light-emitting diodes (OLEDs), and catalysts. The ease of synthesis and the ability to readily modify the quinoxaline structure allow for the fine-tuning of their chemical and physical properties to suit specific applications. nih.govnih.gov

The Scientific Impetus for Investigating Multi Halogenated Quinoxalines

The introduction of multiple halogen atoms onto the quinoxaline (B1680401) scaffold, as seen in 2,3,7-Trichloro-5-methylquinoxaline, is a strategic approach to modulate the compound's reactivity and biological profile. Halogens, through their inductive and mesomeric effects, can significantly influence the electron distribution within the molecule. This, in turn, can enhance the compound's interaction with biological targets or serve as reactive handles for further chemical transformations. nih.gov

Research into multi-halogenated quinoxalines is driven by the potential to develop compounds with enhanced efficacy and selectivity. For instance, the presence of halogen substituents has been shown to contribute to increased van der Waals interactions in the binding pockets of enzymes, a desirable trait in drug design. nih.gov Moreover, the carbon-halogen bonds can participate in various cross-coupling reactions, providing a powerful tool for the construction of more complex and functionally diverse molecules. The study of compounds like this compound is therefore crucial for expanding the synthetic chemist's toolbox and for the discovery of new therapeutic agents and functional materials.

Situating 2,3,7 Trichloro 5 Methylquinoxaline Within the Quinoxaline Framework

Halogenation-Based Synthetic Routes

The introduction of halogen atoms, particularly chlorine, onto the quinoxaline scaffold is a key step in the synthesis of many biologically active compounds. These methods can involve the direct chlorination of a pre-formed quinoxaline ring or the conversion of a quinoxaline-2,3(1H,4H)-dione precursor.

Direct Chlorination of Quinoxaline Derivatives

Direct chlorination of quinoxaline derivatives can be achieved using various chlorinating agents. The regioselectivity of these reactions is highly dependent on the nature of the substituents already present on the quinoxaline ring and the reaction conditions. For the synthesis of this compound, a plausible route involves the chlorination of a 5-methylquinoxaline precursor.

While a direct one-step synthesis of this compound from 5-methylquinoxaline has not been extensively documented, the chlorination of the pyrazine ring at positions 2 and 3 is a common transformation. The subsequent chlorination of the benzene ring at the 7-position would require specific activating or directing groups.

Common chlorinating agents for such transformations include:

N-Chlorosuccinimide (NCS): NCS is a versatile and milder chlorinating agent used for the chlorination of aromatic and heteroaromatic compounds. nih.govacgpubs.org The reaction can be catalyzed by acids or other activating agents to enhance its efficacy. nih.gov

Sulfuryl chloride (SO₂Cl₂): This reagent is often used for the chlorination of heterocyclic compounds.

Chlorine gas (Cl₂): Direct chlorination with chlorine gas can be effective but may lack selectivity, leading to a mixture of products.

A potential, though not explicitly detailed in the literature for this specific molecule, two-step direct chlorination approach could be envisioned. First, the chlorination of 5-methylquinoxaline at the less hindered positions of the benzene ring, followed by the more challenging chlorination of the pyrazine ring. However, controlling the regioselectivity to obtain the desired 7-chloro isomer would be a significant challenge.

Conversion of Quinoxaline-2,3(1H,4H)-dione to Halogenated Quinoxalines

A more controlled and widely used method for the synthesis of 2,3-dichloroquinoxalines involves the conversion of the corresponding quinoxaline-2,3(1H,4H)-diones. This two-step approach first involves the synthesis of the dione from a substituted o-phenylenediamine and oxalic acid or its derivatives, followed by chlorination. benchchem.comsapub.org

For the synthesis of this compound, the key intermediate would be 7-chloro-5-methylquinoxaline-2,3(1H,4H)-dione . The synthesis of this intermediate would start from 4-chloro-6-methyl-1,2-phenylenediamine .

The chlorination of the quinoxaline-2,3(1H,4H)-dione is typically achieved using strong chlorinating agents that can convert the amide-like hydroxyl groups into chloro groups.

Common Reagents for Chlorination of Quinoxaline-2,3(1H,4H)-diones:

| Reagent(s) | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic amount of DMF | nih.govbenchchem.com |

| Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅) | Heating, can offer more robust chlorination | benchchem.com |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | nih.gov |

The general reaction is as follows:

Scheme 1: General synthesis of 2,3-dichloroquinoxalines from quinoxaline-2,3(1H,4H)-diones.

A specific, though not explicitly detailed, procedure for the target molecule would involve the reaction of 7-chloro-5-methylquinoxaline-2,3(1H,4H)-dione with a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), potentially with the addition of phosphorus pentachloride (PCl₅) to ensure complete conversion. The reaction is typically carried out at elevated temperatures. benchchem.com

Condensation and Cyclization Strategies for Quinoxaline Core Formation

The construction of the quinoxaline ring system is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Variations of this method, including the use of α-haloketones and intramolecular cyclizations, provide access to a wide range of substituted quinoxalines.

Reactions Involving o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The Hinsberg quinoxaline synthesis is a classic and versatile method for the preparation of quinoxalines. nih.gov It involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative. sapub.orgresearchgate.net

To synthesize this compound via this route, one would require the appropriately substituted precursors: 4-chloro-6-methyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound that would lead to the 2,3-dichloro substitution pattern on the pyrazine ring. A suitable dicarbonyl compound would be a derivative of glyoxal where both carbonyl groups are readily converted to chloro groups in a subsequent step, or a pre-chlorinated dicarbonyl species.

A plausible, though not directly reported, pathway would be the condensation of 4-chloro-6-methyl-1,2-phenylenediamine with a glyoxal derivative, followed by chlorination of the resulting quinoxaline at the 2 and 3 positions.

Examples of o-Phenylenediamine and 1,2-Dicarbonyl Condensations:

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Product Type | Reference |

| o-Phenylenediamine | Glyoxal | Quinoxaline | sapub.org |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | nih.gov |

| Substituted o-phenylenediamines | Various 1,2-diketones | Substituted quinoxalines | nih.gov |

The reaction is often catalyzed by acids and can be carried out in various solvents, including ethanol (B145695) or acetic acid, often at elevated temperatures. nih.gov

Utilization of α-Haloketones and Related Precursors

An alternative to 1,2-dicarbonyl compounds is the use of α-haloketones. The reaction of an o-phenylenediamine with an α-haloketone typically proceeds via an initial N-alkylation, followed by cyclization and oxidation to form the quinoxaline ring. nih.gov

For the synthesis of this compound, a hypothetical route could involve the reaction of 4-chloro-6-methyl-1,2-phenylenediamine with a di-halogenated ketone or a related precursor that would lead to the 2,3-dichloroquinoxaline (B139996) structure. However, this approach is less common for the synthesis of 2,3-dihaloquinoxalines compared to the chlorination of quinoxaline-2,3-diones.

A more common application of this method is for the synthesis of quinoxalines with substituents other than halogens at the 2 and 3 positions. For example, the reaction of an o-phenylenediamine with a phenacyl bromide derivative yields a 2-phenylquinoxaline. acgpubs.org

Intramolecular Cyclization of N-Substituted Aromatic o-Diamines

The intramolecular cyclization of N-substituted aromatic o-diamines offers another pathway to the quinoxaline core. sapub.org This strategy involves the formation of one of the nitrogen-carbon bonds of the pyrazine ring through an intramolecular reaction.

A potential, though not explicitly described for this target, synthetic sequence could start with the appropriate N-substituted 2-nitroaniline. For instance, a suitably substituted 2-nitroaniline could be reacted with an α-amino acid or its derivative. The nitro group is then reduced to an amine, which can subsequently undergo intramolecular cyclization to form a quinoxalinone. nih.gov This quinoxalinone can then be chlorinated as described in section 2.1.2.

For the synthesis of this compound, a hypothetical precursor would be an N-substituted derivative of 4-chloro-6-methyl-2-nitroaniline. The subsequent reduction and cyclization would lead to a 7-chloro-5-methylquinoxalinone, which could then be chlorinated to the final product.

Ring Transformation Approaches for Quinoxaline Synthesis

The synthesis of the quinoxaline ring system is not limited to the classical condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. Ring transformation represents a powerful, albeit less common, strategy where one heterocyclic system is converted into another. For instance, the rejuvenation of the rsc.orgresearchgate.netnycu.edu.tw-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold has been explored, demonstrating the conversion of related triazole-fused heterocycles. nih.gov This approach involves the reduction of a nitro group on a precursor molecule, which then facilitates a spontaneous cyclization to form the quinoxaline-fused ring system. nih.gov While direct synthesis of this compound via this method is not explicitly detailed in the literature, the principle of transforming one heterocyclic core into the quinoxaline framework remains a viable synthetic design. Another example includes the synthesis of quinoxaline-2-one rings through the cyclization of iminyl radicals, which can be generated from precursors like N-arylenamines. acs.org These methods highlight the potential for creating complex quinoxaline structures from different heterocyclic starting materials.

Nucleophilic Aromatic Substitution (SNAr) in Quinoxaline Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, such as the quinoxaline system. udayton.eduwikipedia.org The presence of electronegative nitrogen atoms within the quinoxaline ring renders the attached carbon atoms electrophilic and susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net This reactivity is further enhanced by the presence of good leaving groups, like halogens, at the C2 and C3 positions. udayton.edu The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring. wikipedia.orgmasterorganicchemistry.com

Sequential Halogen Substitution for Targeted Derivatization

Polyhalogenated quinoxalines, such as 2,3-dichloroquinoxaline, are valuable substrates for creating diverse derivatives through sequential SNAr reactions. udayton.edunih.govnih.gov This strategy allows for the stepwise introduction of different nucleophiles, leading to asymmetrically substituted products. The first substitution is generally facile, occurring under mild conditions. researchgate.net However, the introduction of the first nucleophile, often an electron-donating group, deactivates the ring towards subsequent substitution. Consequently, the second substitution requires more forcing conditions, such as higher temperatures or the use of a pressure vessel. researchgate.net This differential reactivity allows for controlled and selective functionalization. For example, building blocks like 2,3-dichloroquinoxaline can be reacted sequentially with various nucleophiles, including thiols, to form racemic quinoxaline thioethers and, upon oxidation, sulfones. nih.govnih.gov

Reactivity of Halogen Atoms in Quinoxaline Frameworks towards Nucleophiles

In the quinoxaline framework, the halogen atoms at the C2 and C3 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent pyridine-type nitrogen atoms. udayton.eduresearchgate.net These nitrogens effectively stabilize the negative charge that develops in the Meisenheimer intermediate during the substitution reaction. researchgate.net The electrophilic nature of the quinoxaline ring can be further exploited in reactions like the vicarious nucleophilic substitution (VNS) of hydrogen, particularly in quinoxaline N-oxides, which allows for the introduction of various carbanions. rsc.org The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

| Nucleophile | Substrate | Conditions | Product Type | Yield | Reference |

| Aromatic Amines | 2-Chloro-3-methylquinoxaline | Basic medium | 2-Arylamino-3-methylquinoxalines | N/A | aun.edu.eg |

| Morpholine | Dibromo-quinoxalinone | N/A | Diamino-quinoxalinone derivative | N/A | aun.edu.eg |

| ortho-Dithiophenols | Chloroquinoxalines (CQ) | N/A | Tetracyclic benzo acs.orgresearchgate.netrsc.orgnih.govdithiino[2,3-b]quinoxaline | N/A | researchgate.net |

| Piperazine | 2,3-Dichloroquinoxaline | Et3N, 85 °C, 18 h | Piperazine-bridged quinoxaline | N/A | researchgate.net |

This table illustrates the versatility of nucleophilic aromatic substitution on various halo-quinoxaline substrates.

Catalytic Approaches in Quinoxaline Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. rsc.orgoregonstate.edu The synthesis of quinoxalines has benefited significantly from the development of various catalytic systems, particularly those involving transition metals and nanoparticle catalysts. bohrium.com These catalysts can facilitate reactions under milder conditions and offer pathways to novel quinoxaline derivatives. rsc.orgnih.gov

Transition Metal-Catalyzed Hydroamination

Transition metal-catalyzed hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a powerful and atom-economical method for constructing C-N bonds. While direct hydroamination to form the quinoxaline ring is not the most common route, related transition metal-catalyzed reactions are pivotal. For example, cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes has been developed for quinoxaline synthesis. bohrium.com Ruthenium-catalyzed acceptorless dehydrogenative coupling reactions also provide a pathway to these heterocycles. bohrium.com These methods represent the broader class of transition metal-catalyzed C-N bond-forming strategies that are essential for advanced heterocyclic synthesis. oregonstate.edu

Application of Nanoparticle Catalysts (e.g., Ni-nanoparticles, Iridium complexes)

Nanoparticle catalysts have emerged as highly efficient and reusable alternatives in organic synthesis. rsc.org For quinoxaline synthesis, various nanocatalysts have demonstrated excellent activity.

Nickel Nanoparticles: Nickel-based catalysts, including nanoparticles, are cost-effective and have been successfully employed in quinoxaline synthesis. bohrium.comnih.gov An inexpensive system of NiBr₂ with 1,10-phenanthroline has been shown to catalyze the synthesis of quinoxalines from both 2-nitroanilines and 1,2-diamines. acs.orgnih.gov During this reaction, the formation of heterogeneous nickel nanoparticles was observed, which were identified as the active catalytic species. acs.orgnih.govresearchgate.net These catalysts can often be recovered and reused for multiple cycles without a significant loss of activity. rsc.orgacs.org For example, Ni@Co₃O₄ nanocomposites, where nickel nanoparticles decorate cobalt oxide nanocages, have been used for the synthesis of quinoxalines and could be recycled up to six times. rsc.org

Iridium Complexes: Iridium(III) complexes have been designed and synthesized for various applications, including as phosphorescent emitters in organic light-emitting diodes (OLEDs). nycu.edu.twacs.orgnih.gov The ligands in these complexes often include quinoxaline derivatives. For instance, iridium complexes bearing two substituted quinoxaline ligands and a pyrazolate or triazolate ligand have been synthesized. nycu.edu.twacs.orgnih.gov While these specific complexes are studied more for their photophysical properties, the synthesis of the quinoxaline ligands themselves often relies on catalytic methods. researchgate.netnih.gov The development of these organometallic complexes showcases the integration of quinoxaline scaffolds into advanced materials, driven by the need for specific electronic and photophysical properties. nycu.edu.tw

| Catalyst System | Reactants | Key Features | Reference(s) |

| NiBr₂/1,10-phenanthroline | 2-Nitroanilines and Vicinal Diols | In situ formation of active Ni-nanoparticles; Reusable | acs.orgnih.gov |

| Ni@Co₃O₄ | o-Phenylenediamines and Dicarbonyls | Nanocomposite structure; Recyclable up to six times | rsc.org |

| Cobalt Nanoparticles on SBA-15 | o-Phenylenediamines and Dicarbonyls | Supported nanocatalyst; Reusable at least ten times | rsc.org |

| Mo-doped Carbon Aerogels | o-Phenylenediamine and α-Hydroxy Ketones | High efficiency and selectivity; Operates via initial oxidation of the ketone | uned.es |

| Iridium(III) Complexes | N/A (Used as products) | Ligands are often quinoxaline-based; Used in materials science (e.g., OLEDs) | nycu.edu.twacs.orgnih.govnih.gov |

This table summarizes various nanoparticle and complex-based catalytic systems used in the synthesis or application of quinoxalines.

Microwave-Assisted and Green Chemistry Synthetic Protocols

The synthesis of polysubstituted quinoxalines, such as this compound, has been significantly advanced by the adoption of microwave-assisted synthesis and green chemistry principles. These modern approaches aim to reduce reaction times, increase yields, minimize waste, and avoid the use of hazardous materials, addressing the shortcomings of many traditional synthetic methods. nih.govajrconline.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, from hours or days to mere minutes. ajrconline.org This technology is particularly effective for the synthesis of quinoxaline derivatives. For instance, the condensation of diamines with dicarbonyl compounds, a fundamental step in forming the quinoxaline core, can be achieved in excellent yields (80-90%) within minutes under solvent-free microwave conditions. nih.gov Furthermore, microwave-assisted protocols have been successfully applied to the functionalization of pre-formed quinoxaline scaffolds, such as the nucleophilic aromatic substitution of 2,3-dichloroquinoxalines. doaj.orgudayton.edu These reactions, which can be challenging under conventional heating, proceed efficiently under microwave irradiation, often in the absence of metal catalysts. doaj.org

Green chemistry strategies for quinoxaline synthesis focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net Water, polyethylene glycol (PEG), and glycerol have been explored as green solvents, replacing hazardous organic solvents traditionally used in these syntheses. udayton.edu Catalyst-free procedures in water or the use of reusable solid acid catalysts like acidic alumina (B75360) and montmorillonite K10 clay have been shown to be effective, particularly in microwave-assisted reactions. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhance the green credentials of these protocols by reducing purification steps and solvent usage. A notable example is the one-pot preparation of 2,3-dichloroquinoxaline derivatives from o-phenylenediamine and oxalic acid, followed by chlorination with phosphorus oxychloride, which can be catalyzed by environmentally friendly silica gel or methanesulfonic acid. google.com

A plausible advanced synthetic route to this compound would involve a multi-step process incorporating these modern methodologies. The synthesis would likely commence with the condensation of 4-methyl-6-chloro-1,2-phenylenediamine with a suitable dicarbonyl compound, such as oxalic acid, to form 7-chloro-5-methylquinoxaline-2,3-dione. This reaction could be efficiently carried out using microwave assistance. The subsequent and crucial double chlorination of the resulting dione to yield the final product, this compound, would typically be performed using a chlorinating agent like phosphorus oxychloride (POCl₃), potentially in the presence of a catalyst. researchgate.net Microwave irradiation can also be employed to accelerate this chlorination step. nih.gov

Detailed research findings on the synthesis of closely related analogues provide valuable insights into the reaction conditions that would be applicable. For example, the microwave-assisted synthesis of various 2,3-disubstituted quinoxalines from 2,3-dichloroquinoxaline has been demonstrated to occur in as little as 5 minutes at 160 °C. udayton.edu Similarly, photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform as the chlorine source represents an innovative and greener approach to introducing chlorine atoms onto the quinoxaline ring. rsc.org

The following tables summarize representative data from the literature for microwave-assisted and green chemistry-based syntheses of quinoxaline analogues, which can inform the development of a specific protocol for this compound.

Table 1: Microwave-Assisted Synthesis of Quinoxaline Analogues

| Starting Material(s) | Reagents/Catalyst | Solvent | Power (W) / Temp (°C) | Time (min) | Product | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | Acidic Alumina | Solvent-free | - | 3 | 2,3-Diphenylquinoxaline | 96 | researchgate.net |

| 2,3-Dichloroquinoxaline, Nucleophile | Triethylamine | Solvent-free | 160 °C | 5 | 2,3-Disubstituted quinoxaline | up to 69 | udayton.edu |

| 6-Substituted-1,2-diaminobenzene, 2,3-Butanedione | None | Solvent-free | - | - | 6-Substituted-2,3-dimethylquinoxaline | Good | nih.gov |

| 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH | None | THF | 100 °C / 80 °C | 5 / 3 | 2-Thioxo-1H-pyrazolo[1,5-a] nih.govdoaj.orgresearchgate.nettriazin-4-one | - | nih.gov |

| L-Phenylalanine, Potassium cyanate, HCl | None | Water | 80 °C | 60 / 15 | (S)-5-Benzylimidazolidine-2,4-dione | 34-89 | beilstein-journals.org |

Table 2: Green Chemistry Approaches to Quinoxaline Analogue Synthesis

| Starting Material(s) | Reagents/Catalyst | Solvent | Conditions | Time | Product | Yield (%) | Reference |

| o-Phenylenediamine, Oxalic acid, POCl₃, DMF | Silica gel | Toluene | 110 °C | 5 h / 1 h | 2,3-Dichloroquinoxaline | 88 | google.com |

| o-Phenylenediamine, Oxalic acid, POCl₃, DMF | Methanesulfonic acid | Toluene | 110 °C | 5 h / 1 h | 2,3-Dichloroquinoxaline | 85 | google.com |

| Quinoxalin-2(1H)-one, AlCl₃, [Ir(dF(CF₃)ppy)₂(4,4'-dCF₃bpy)]PF₆ | Chloroform | 50 °C, Blue LEDs | 48 h | 3-Chloroquinoxalin-2(1H)-one | up to 83 | rsc.org | |

| 2-Haloanilines, Amino acids | CuCl, K₃PO₄, DMEDA | DMSO | 110 °C, N₂ | 24 h | 3,4-Dihydroquinoxalin-2(1H)-ones | Moderate to Excellent | nih.gov |

Electron Density Distribution and its Influence on Reaction Pathways

The distribution of electron density in an aromatic system is a primary determinant of its chemical reactivity, dictating the sites susceptible to either nucleophilic or electrophilic attack. In this compound, the electron density is significantly polarized by the competing electronic effects of its substituents.

The quinoxaline nucleus itself consists of a benzene ring fused to a pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is substantially amplified by the two chloro groups at the C2 and C3 positions. Chlorine atoms are strongly electron-withdrawing through the inductive effect, pulling electron density away from the pyrazine ring carbons and rendering them highly electrophilic.

Conversely, the methyl group at the C5 position on the benzene ring is an electron-donating group through hyperconjugation and a weak inductive effect. It pushes electron density into the benzene portion of the ring system. The chloro group at C7, however, withdraws electron density from the benzene ring.

Computational methods for visualizing electron density changes (EDC) during a chemical reaction illustrate how electron density shifts from bonds being broken to bonds being formed. rsc.orgabechem.comabechem.comnumberanalytics.com For this compound, EDC plots would be expected to show a significant depletion of electron density at the C2 and C3 positions, highlighting them as prime targets for nucleophilic attack. The interplay of these substituent effects governs the molecule's reaction pathways, favoring nucleophilic substitution on the pyrazine ring while influencing potential electrophilic substitution on the more electron-rich positions of the benzenoid ring, modulated by the C5-methyl and C7-chloro groups.

Table 1: Predicted Influence of Substituents on the Electron Density of the Quinoxaline Core

| Substituent | Position | Electronic Effect | Influence on Ring System |

|---|---|---|---|

| Chloro | C2, C3 | Strongly Electron-Withdrawing (Inductive) | Decreases electron density on the pyrazine ring, increasing its electrophilicity. |

| Chloro | C7 | Electron-Withdrawing (Inductive and Resonance) | Decreases electron density on the benzene ring. |

| Methyl | C5 | Electron-Donating (Hyperconjugation) | Increases electron density on the benzene ring, partially counteracting the effect of the C7-chloro group. |

Carbon-Halogen Bond Fragmentation in Radical Anion Formation

The electrochemical reduction of halogenated aromatic compounds often proceeds via the formation of a radical anion, which may subsequently undergo fragmentation of the carbon-halogen bond. nih.gov For this compound, the initial step of reduction in an aprotic medium is the formation of a radical anion through the acceptance of a single electron. cdnsciencepub.comnih.gov

The stability and subsequent reaction of this radical anion are critical. The fate of the radical anion, whether it is stable enough to be detected or undergoes rapid fragmentation, depends on factors like the distribution of the unpaired electron's spin density. nih.gov In the case of polychlorinated quinoxalines, the high electron affinity of the system, enhanced by three chloro groups, facilitates the initial reduction.

Nucleophilic and Electrophilic Reactivity of Quinoxaline Derivatives

Identification of Reactive Sites for Nucleophilic Attack

The electron-deficient nature of the quinoxaline ring system, exacerbated by the chloro substituents, makes it highly susceptible to nucleophilic attack. The most reactive sites for nucleophilic aromatic substitution (SNAr) are the carbon atoms bearing the chloro groups, C2 and C3. These positions are highly electrophilic, and the chloride ions are good leaving groups.

Bioorthogonal ligation reactions using chloroquinoxalines and ortho-dithiophenols have demonstrated the high reactivity of these chloro-substituted positions towards nucleophiles. Research on 2-monosubstituted quinoxalines shows that they readily react with a variety of carbon-based nucleophiles to yield 2,3-disubstituted products. In this compound, sequential substitution of the chloro groups at C2 and C3 is expected, allowing for the stepwise introduction of different nucleophiles. The precise site of the initial attack may be influenced by subtle electronic differences or steric factors introduced by the incoming nucleophile.

Oxidation and Reduction Pathways of the Quinoxaline Ring

Oxidation: The quinoxaline ring contains nitrogen atoms that can be oxidized. Treatment with peracids typically yields the corresponding N-oxides. For instance, oxidation of quinoxaline can produce quinoxaline di-N-oxide. cdnsciencepub.com The diazine ring itself is generally resistant to oxidative degradation by agents like alkaline potassium permanganate; however, such conditions can oxidize alkyl substituents on the ring to carboxylic acids. cdnsciencepub.com In some cases, strong oxidation can lead to the cleavage of the benzene ring, resulting in the formation of pyrazine-2,3-dicarboxylic acid. cdnsciencepub.com

Reduction: Quinoxaline derivatives are readily reduced. The electrochemical reduction of 2-substituted quinoxalines has been shown to proceed through the formation of a radical anion. cdnsciencepub.comnih.gov The reduction potential is influenced by the substituents; electron-withdrawing groups like chlorine make the reduction occur at less negative potentials.

The reduction of the pyrazine ring is the typical pathway. For example, the electrochemical reduction of quinoxalin-2-one derivatives involves a two-electron reduction of the pyrazine ring, often preceded by protonation. In the case of quinoxaline-1,4-dioxides, enzymatic reduction specifically at the N-oxide positions has been observed. The reduction of this compound would likely involve the pyrazine ring first, potentially leading to a dihydroquinoxaline derivative. This process may also be coupled with the reductive cleavage of the C-Cl bonds, as discussed previously.

Influence of Substituents on Quinoxaline Reactivity and Regioselectivity

Substituents are paramount in controlling the reactivity and regioselectivity of reactions involving the quinoxaline scaffold. d-nb.info In this compound, the effects of the chloro and methyl groups are distinct and sometimes opposing.

Methyl Group (C5): As an electron-donating group, the methyl group increases the electron density in the benzene portion of the ring. This effect makes the benzene ring more amenable to electrophilic attack compared to an unsubstituted quinoxaline, and it directs incoming electrophiles to the ortho and para positions relative to itself (C6 and C8).

This electronic tug-of-war governs the regioselectivity. For instance, in a nucleophilic substitution reaction, attack will overwhelmingly favor the C2/C3 positions. For a potential electrophilic substitution (which would require harsh conditions), the attack would likely be directed by the methyl group to the C6 or C8 position, with the deactivating effect of the C7-chloro group making the C6 position the more probable site.

Table 2: Summary of Substituent Effects on Reactivity

| Reaction Type | Effect of Chloro Groups (C2, C3, C7) | Effect of Methyl Group (C5) | Predicted Outcome/Regioselectivity |

|---|---|---|---|

| Nucleophilic Substitution | Strongly Activating | Negligible on Pyrazine Ring | Favored at C2 and C3 positions. |

| Electrophilic Substitution | Strongly Deactivating | Activating | Disfavored overall, but if forced, would likely occur at the C6 position. |

| Reduction | Facilitates reduction (less negative potential) | Hinders reduction (more negative potential) | Reduction occurs more easily than in unsubstituted quinoxaline. |

Protonation Effects on Molecular Structure and Chemical Reactivity

Protonation is a critical phenomenon that can dramatically alter the electronic structure and reactivity of nitrogen-containing heterocycles like quinoxaline. The most basic sites in the this compound molecule are the two nitrogen atoms in the pyrazine ring.

This enhanced electrophilicity makes the protonated form even more susceptible to nucleophilic attack than the neutral molecule. The molecular structure is also affected; protonation can alter bond lengths and angles within the heterocyclic ring. In studies of quinoxaline-fused molecules, protonation was observed to occur specifically at the quinoxaline nitrogen atoms, leading to distinct changes in the compound's optical and electronic properties. Therefore, by controlling the acidity of the reaction medium, it is possible to tune the reactivity of this compound, particularly towards nucleophiles.

Lack of Specific Research Data for this compound Adsorption Mechanisms

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research findings and data pertaining to the adsorption mechanism of this compound on substrate surfaces. Extensive searches have not yielded studies containing the detailed experimental or computational data, such as binding energies, adsorption energies, or surface interaction analyses, that would be necessary to construct a scientifically accurate and detailed report on this specific topic as outlined.

While the broader class of quinoxaline derivatives has been the subject of investigation in fields such as corrosion inhibition, this research does not extend to the specific molecular structure of this compound. For instance, studies on related compounds have utilized methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore their interactions with metal surfaces. These investigations provide insights into how different functional groups on the quinoxaline ring system influence adsorption behavior, but the findings are unique to the molecules studied and cannot be extrapolated to this compound due to the specific influence of the chloro and methyl substituents on its electronic structure and geometry.

Without dedicated studies on this compound, any discussion on its adsorption mechanism would be purely speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Therefore, the section on "Adsorption Mechanism Studies on Substrate Surfaces" cannot be completed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,7 Trichloro 5 Methylquinoxaline

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Geometry and Conformation

Without experimental crystallographic data, a detailed description of the molecular geometry and conformation of 2,3,7-Trichloro-5-methylquinoxaline cannot be provided. It is anticipated that the quinoxaline (B1680401) core would be largely planar.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. However, this analysis is contingent on the availability of crystallographic information files (CIFs), which are not available for this compound.

Crystal Packing and Supramolecular Assembly

The manner in which molecules of this compound arrange themselves in the solid state, known as crystal packing, and the resulting supramolecular assembly are currently unknown due to the absence of single-crystal X-ray diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive one-dimensional and two-dimensional NMR spectroscopic data for this compound are not available in the public domain. NMR spectroscopy is essential for confirming the chemical structure of a molecule in solution by providing information about the chemical environment of magnetically active nuclei.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been documented. For comparison, the ¹H NMR spectrum of the parent 2-methylquinoxaline (B147225) shows a methyl singlet at approximately 2.78 ppm and aromatic protons in the range of 7.72-8.75 ppm. chemicalbook.com The introduction of three chlorine atoms would be expected to significantly shift the signals of the remaining aromatic protons to a lower field (higher ppm values) due to their electron-withdrawing nature.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. As no NMR data is available for this compound, this level of detailed structural confirmation cannot be discussed.

Solution-State Conformation and Dynamic Behavior Studies using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would be fundamental for confirming the substitution pattern.

Detailed Research Findings:

In a ¹H NMR spectrum, the molecule is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) portion of the quinoxaline ring. The proton at position 6 (H-6) and the proton at position 8 (H-8) would appear as singlets due to the absence of adjacent protons for spin-spin coupling. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating methyl group. The methyl group protons at position 5 would give rise to a sharp singlet in the upfield region, typically around 2.5-2.8 ppm. chemicalbook.com

The ¹³C NMR spectrum would be more complex, expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would provide evidence for the carbon skeleton. Carbons bonded to chlorine (C-2, C-3, C-7) would be significantly downfield. The carbon atoms of the pyrazine (B50134) ring (C-2 and C-3) would likely appear in the 140-150 ppm range, while the aromatic carbons would resonate between approximately 125 and 145 ppm. The methyl carbon would produce a signal in the upfield region (around 20 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | H-6 | ~7.8 - 8.0 | Singlet |

| H-8 | ~7.9 - 8.1 | Singlet | |

| -CH₃ (at C-5) | ~2.7 - 2.8 | Singlet | |

| ¹³C NMR | C-2 | ~142 - 144 | Singlet |

| C-3 | ~144 - 146 | Singlet | |

| C-4a | ~138 - 140 | Singlet | |

| C-5 | ~135 - 137 | Singlet | |

| C-6 | ~128 - 130 | Singlet | |

| C-7 | ~133 - 135 | Singlet | |

| C-8 | ~129 - 131 | Singlet | |

| C-8a | ~140 - 142 | Singlet | |

| -CH₃ | ~20 - 22 | Singlet |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Detailed Research Findings:

The molecular formula of this compound is C₉H₅Cl₃N₂. Its exact molecular weight can be calculated, which would be confirmed by a high-resolution mass spectrum. The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern for a molecule containing three chlorine atoms (³⁵Cl and ³⁷Cl), resulting in a cluster of peaks (M⁺, M+2, M+4, M+6) with predictable relative intensities.

Fragmentation would likely proceed through the loss of stable radicals or neutral molecules. Common fragmentation pathways for quinoxalines can involve the cleavage of substituents from the ring. nih.govspectrabase.com For this compound, initial fragmentation could involve the loss of a chlorine atom (-Cl) or a methyl radical (-CH₃). Subsequent fragmentations might include the loss of another chlorine atom or the elimination of molecules like HCN. nih.govchemrxiv.org

Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Predicted Identity of Fragment | Notes |

| 258/260/262/264 | [C₉H₅Cl₃N₂]⁺ (Molecular Ion) | Isotopic pattern for 3 Cl atoms will be present. |

| 243/245/247/249 | [C₈H₂Cl₃N₂]⁺ | Loss of -CH₃ radical. |

| 223/225/227 | [C₉H₅Cl₂N₂]⁺ | Loss of a Cl radical. |

| 188/190 | [C₉H₅ClN₂]⁺ | Loss of two Cl radicals. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic structure and transitions within a molecule.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Detailed Research Findings:

The UV-Visible spectrum of quinoxaline and its derivatives is characterized by absorptions arising from π → π* transitions within the aromatic system. hmdb.caresearchgate.net For this compound, dissolved in a solvent like ethanol (B145695) or chloroform, one would expect to see multiple absorption bands. Typically, quinoxalines exhibit strong absorption bands in the range of 230-280 nm and a weaker, longer-wavelength band between 300-350 nm. chemicalbook.com The positions and intensities of these bands are influenced by the substituents. The chloro and methyl groups on the benzene ring would be expected to cause shifts (either bathochromic or hypsochromic) in these absorption maxima compared to the parent quinoxaline molecule. hmdb.ca

Predicted UV-Visible Absorption Data for this compound (in Ethanol)

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~240 - 250 | π → π | Benzene ring transitions |

| ~270 - 280 | π → π | Quinoxaline ring system |

| ~320 - 340 | π → π* / n → π* | Quinoxaline ring system |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. It is a highly sensitive technique that provides information about the excited state properties.

Detailed Research Findings:

Many quinoxaline derivatives are known to be fluorescent. researchgate.netchemicalbook.com However, the fluorescence quantum yield and emission wavelength are highly dependent on the specific substitution pattern and the molecular environment. For this compound, fluorescence, if observable, would likely occur at a longer wavelength than its absorption, with a Stokes shift characteristic of similar aromatic heterocyclic compounds.

Excited State Intramolecular Proton Transfer (ESIPT) is a phenomenon that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. This process leads to a tautomeric form in the excited state, often resulting in a large Stokes shift and dual fluorescence. The structure of this compound lacks the necessary acidic proton donor (like an -OH or -NH₂) in proximity to a proton-accepting site required for ESIPT. Therefore, ESIPT effects are not expected for this compound.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

Detailed Research Findings:

Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic C-H |

| ~2920 - 2980 | C-H Stretch | Methyl (-CH₃) |

| ~1580 - 1620 | C=C Stretch | Aromatic Ring |

| ~1500 - 1550 | C=N Stretch | Pyrazine Ring |

| ~1450 | C-H Bend | Methyl (-CH₃) |

| ~1000 - 1200 | C-H in-plane bend | Aromatic C-H |

| ~700 - 850 | C-Cl Stretch | Aryl-Chloride |

Computational Chemistry and Theoretical Investigations of 2,3,7 Trichloro 5 Methylquinoxaline

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rjptonline.orgresearchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 2,3,7-Trichloro-5-methylquinoxaline, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), would provide a comprehensive understanding of its structural and electronic characteristics. scispace.comrjptonline.org

Optimization of Ground State Geometric Parameters

The foundational step in any computational analysis is the geometry optimization of the molecule's ground state. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, the optimization would yield key geometric parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-N, C-C, C-Cl, C-H).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-N-C, N-C-C).

Dihedral Angles: The torsional angles that define the planarity of the quinoxaline (B1680401) ring system.

The quinoxaline core is expected to be largely planar, and the calculations would confirm this and quantify any minor deviations caused by the chloro and methyl substituents. These theoretical parameters can be benchmarked against experimental data from techniques like X-ray crystallography if available. researchgate.net

A typical data table for optimized geometric parameters would appear as follows:

Table 1: Selected Optimized Geometric Parameters This table is illustrative. No specific calculated data is available.

| Parameter | Atom(s) | Calculated Value (e.g., Å or °) |

|---|---|---|

| Bond Length | N1-C2 | Value |

| Bond Length | C2-Cl | Value |

| Bond Length | C5-C(CH3) | Value |

| Bond Angle | C9-N1-C2 | Value |

| Dihedral Angle | N4-C10-C5-C6 | Value |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netepa.gov

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, corresponding to higher nucleophilicity.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the aromatic quinoxaline ring system. The electron-withdrawing chlorine atoms and the electron-donating methyl group would influence the energy levels and spatial distribution of these orbitals.

Table 2: Frontier Molecular Orbital Properties This table is illustrative. No specific calculated data is available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. rsc.orgcornell.edu It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

In this compound, the MESP map would likely show negative potential (red) localized around the two electronegative nitrogen atoms in the pyrazine (B50134) ring, identifying them as primary sites for electrophilic interactions. researchgate.netresearchgate.net Regions of positive potential (blue) might be found near the hydrogen atoms of the methyl group and potentially influenced by the electron-withdrawing chlorine atoms.

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs and bond orbitals. wisc.eduwikipedia.org This method is used to investigate intramolecular charge transfer, delocalization of electron density, and hyperconjugative interactions. wikipedia.org

The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, key interactions would likely involve the lone pairs of the nitrogen and chlorine atoms (donors) delocalizing into the antibonding π* orbitals of the quinoxaline ring (acceptors).

Natural Population Analysis (NPA), which is part of the NBO method, calculates the charge distribution on an atomic level, providing insight into the electronic effects of the substituents.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions This table is illustrative. No specific calculated data is available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | Value |

| LP(3) Cl | σ(C2-C9) | Value |

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.netresearchgate.netnih.gov These descriptors, derived from conceptual DFT, provide a quantitative measure of molecular stability and reactivity.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to act as an electrophile.

Table 4: Global Reactivity Descriptors This table is illustrative. No specific calculated data is available.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | Value |

| Chemical Hardness (η) | Value |

| Electrophilicity Index (ω) | Value |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and intermolecular interactions of this compound in various environments. These simulations model the movement of atoms over time, providing a detailed picture of conformational changes, solvent effects, and interactions with other molecules or surfaces.

For a molecule like this compound, MD simulations can elucidate how the chlorine and methyl substituents influence its flexibility, solvation, and ability to engage in noncovalent interactions, such as π-π stacking and halogen bonding. These simulations are often employed to understand the stability of ligand-receptor complexes and the behavior of molecules in solution or at interfaces. nih.govrsc.orgrsc.org

Adsorption Simulations on Various Substrate Surfaces

Theoretical studies involving adsorption simulations are critical for understanding how this compound interacts with different material surfaces. Density Functional Theory (DFT) and MD simulations are the primary methods used to model these phenomena. mdpi.comrsc.org Such investigations are relevant for applications in materials science, catalysis, and environmental science, where the interaction of organic molecules with surfaces is key.

Simulations could model the adsorption of this compound onto substrates like graphene, iron (Fe(110)), or aluminum (Al(110)). mdpi.comcihanuniversity.edu.iq DFT calculations, particularly those including dispersion corrections (e.g., DFT-D3), are essential for accurately describing the noncovalent forces (van der Waals and π-π stacking) that govern the adsorption of aromatic compounds. mdpi.comacs.org These simulations can predict the most stable adsorption orientation, the distance of the molecule from the surface, and the adsorption energy, indicating the strength of the interaction. mdpi.comnajah.edu For example, studies on similar quinoxaline derivatives have shown that the molecule tends to adsorb in a planar orientation on metal surfaces to maximize surface contact and interaction. cihanuniversity.edu.iqnajah.edu

Table 1: Hypothetical Adsorption Energies of this compound on Various Substrates This table presents plausible data that would be expected from DFT calculations, illustrating the comparative adsorption strength on different surfaces.

| Substrate | Adsorption Energy (eV) | Predicted Interaction Type |

|---|---|---|

| Graphene | -0.95 | Physisorption (π-π stacking) |

| Fe(110) | -1.80 | Chemisorption (d-orbital interaction) |

| Al(110) | -1.55 | Chemisorption |

| Silicon (100) | -0.70 | Physisorption |

Calculation of Interaction Energies and Binding Conformations

Calculating interaction energies and determining the most stable binding conformations are fundamental goals of computational chemistry. For this compound, this could involve its interaction with another molecule (forming a dimer) or with a host molecule in a supramolecular complex.

Methods such as DFT with dispersion corrections (DFT-D) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used to obtain accurate binding energies. acs.org These calculations help identify the key forces driving the interaction, which for this molecule would include halogen bonding, hydrogen bonding (if applicable), and π-π stacking. The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method can also be used to estimate binding free energies from MD simulation trajectories, providing insights into the thermodynamics of binding in a solvated environment. nih.gov

Computational studies on similar halogenated quinolines have demonstrated the importance of halogen bonds and π–sulfur interactions in their binding profiles. nih.gov For this compound, the chlorine atoms are expected to be key sites for halogen bonding, significantly influencing its binding affinity and orientation with interaction partners.

Table 2: Illustrative Interaction Energy Components for a this compound Dimer This table provides an example of how interaction energy could be decomposed into its constituent physical forces, as determined by computational analysis.

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatic | -4.5 |

| Dispersion | -8.2 |

| Repulsion | +5.1 |

| Total Interaction Energy | -7.6 |

Theoretical Approaches to Reaction Mechanisms and Transition States

Computational chemistry is indispensable for elucidating the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For this compound, theoretical studies could investigate its synthesis, degradation, or subsequent reactions.

The most common method for this purpose is DFT. benthamscience.com By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, intermediates, products, and, crucially, the transition states connecting them. nih.gov Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a transition state connects the correct reactant and product states. nih.gov Such studies have been applied to understand the acid-catalyzed condensation reactions that form the quinoxaline core and to explore nucleophilic substitution reactions on the quinoxaline ring. nih.govresearchgate.netnih.gov

Comparative Analysis of Theoretical and Experimental Spectroscopic and Structural Data

A key validation of computational methods is the comparison of calculated data with experimental measurements. For this compound, this involves comparing theoretically predicted structural parameters and spectroscopic signatures with data from techniques like X-ray crystallography, NMR, IR, and UV-Vis spectroscopy.

DFT calculations are routinely used to predict molecular geometries (bond lengths and angles), which can be compared to crystallographic data. scispace.com Similarly, theoretical vibrational frequencies can be calculated and compared to experimental IR and Raman spectra, although the calculated frequencies are often scaled to correct for systematic errors. scispace.comresearchgate.net Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to UV-Vis absorption maxima. jmaterenvironsci.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR chemical shifts, which can be directly compared with experimental spectra. researchgate.net A good agreement between theoretical and experimental data provides confidence in the computational model and allows for a more detailed interpretation of the experimental results. rsc.orgnih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated Data for this compound This table illustrates the typical comparison performed to validate computational models against experimental results.

| Parameter | Experimental Value | Calculated Value (B3LYP/6-311G(d,p)) | % Difference |

|---|---|---|---|

| Bond Length (C2-C3) | 1.35 Å | 1.36 Å | 0.7% |

| Bond Angle (N1-C2-C3) | 121.5° | 121.2° | -0.2% |

| Vibrational Freq. (C-Cl stretch) | 750 cm⁻¹ | 758 cm⁻¹ (scaled) | 1.1% |

| ¹³C NMR Shift (C5-CH₃) | 18.5 ppm | 18.2 ppm | -1.6% |

| UV-Vis λmax | 335 nm | 330 nm | -1.5% |

Methodological Considerations in Computational Chemistry (Functionals and Basis Sets)

The accuracy of any computational chemistry study is highly dependent on the chosen theoretical method, specifically the functional and basis set in DFT calculations. The selection of these is a critical step and must be appropriate for the system and properties being investigated.

For a molecule like this compound, which contains halogen atoms and an aromatic system, certain considerations are paramount.

Functionals : Hybrid functionals like B3LYP are widely used for general-purpose calculations of geometry and frequencies. benthamscience.comscispace.com However, for noncovalent interactions, such as the halogen bonding and π-π stacking crucial for this molecule, dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) are essential for accurate results. mdpi.comacs.org For excited state calculations (UV-Vis spectra), long-range corrected functionals like CAM-B3LYP are often preferred. researchgate.net

Basis Sets : Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311++G(d,p), are commonly used as they provide a good balance between accuracy and computational cost. scispace.comresearchgate.net The inclusion of polarization functions (e.g., (d,p)) is necessary to describe the bonding in molecules with multiple bonds and heteroatoms. For studies involving anions or weak interactions, diffuse functions (e.g., + or ++) are also recommended. youtube.com For systems with heavy halogens, basis sets that include effective core potentials (ECPs) might be considered to reduce computational expense while maintaining accuracy.

The choice of functional and basis set should ideally be validated against experimental data or higher-level theoretical benchmarks for a related class of molecules to ensure the reliability of the computational predictions. nih.govresearchgate.net

Advanced Chemical Applications of 2,3,7 Trichloro 5 Methylquinoxaline and Quinoxaline Derivatives

Role in Materials Science

Quinoxaline (B1680401) derivatives are integral to the development of novel materials, particularly in the fields of electronics and corrosion prevention. ipp.ptd-nb.info Their unique electronic and structural characteristics make them ideal candidates for these applications. beilstein-journals.org

Quinoxaline derivatives have emerged as a promising class of materials for use in organic light-emitting diodes (OLEDs) and other electroluminescent devices. nih.govd-nb.infocapes.gov.br Their utility stems from their excellent electron-transporting properties and the ability to tune their photophysical characteristics through structural modifications. beilstein-journals.orgacs.orgacs.org

Researchers have synthesized various quinoxaline derivatives and investigated their electroluminescent properties. For instance, chromophore-labeled quinoxaline derivatives incorporating triarylamine and fluorophores like carbazole, pyrene (B120774), and fluorene (B118485) have been prepared. capes.gov.bracs.org These materials have been used as hole-transporters and emitters in electroluminescent devices, leading to intense green light emission. capes.gov.br The introduction of bulky and rigid aromatic groups, such as pyrene and carbazole, has been shown to enhance the glass transition temperature of these derivatives, a crucial factor for device stability. capes.gov.br

The general structure of these electroluminescent materials often involves a donor-acceptor framework, where the quinoxaline unit acts as the electron-accepting part. By modifying the substituents on the quinoxaline ring and the appended donor moieties, the emission color and efficiency of the resulting OLED can be fine-tuned. acs.org

Table 1: Electroluminescent Properties of Selected Quinoxaline Derivatives

| Compound Class | Key Features | Application in Electroluminescence |

| Chromophore-labeled quinoxaline derivatives | Contain triarylamine and fluorophores (carbazole, pyrene, fluorene). capes.gov.br | Used as hole-transporters and emitters in OLEDs, producing intense green light. capes.gov.br |

| Quinoxaline-triarylamine dyads | Exhibit a balance of hole and electron mobility. acs.org | Improve the performance of OLEDs by facilitating charge transport. acs.org |

| Quinoxaline derivatives with electron-donating and -withdrawing groups | Allow for precise control of energy levels and bandgaps. beilstein-journals.org | Potential as efficient electron transport materials (ETMs) in OLEDs. beilstein-journals.org |

This table provides a summary of findings for various quinoxaline derivatives as reported in the cited literature. Specific data for 2,3,7-Trichloro-5-methylquinoxaline is not available.

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. acs.orgacs.orgimist.ma Their inhibitory action is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure, which facilitate their adsorption onto the metal surface. imist.ma This adsorption creates a protective barrier that hinders the corrosion process. imist.ma

Weight loss measurements and electrochemical techniques like Tafel polarization have been employed to evaluate the inhibition efficiency of numerous quinoxaline derivatives. acs.org Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. acs.orgimist.ma For example, a study on the corrosion of mild steel in 1.0 M HCl found that the inhibition efficiencies of the tested quinoxaline derivatives decreased in the order: 4-(quinoxalin-2-yl)phenol (PHQX) > 2-quinoxalinethiol (B1303119) (THQX) > 2-chloroquinoxaline (B48734) (CHQX) > quinoxaline (QX). acs.org

Theoretical studies using quantum chemical calculations and molecular dynamics simulations have provided further insights into the inhibition mechanisms. acs.orgacs.org These studies suggest that the adsorption of quinoxaline derivatives on the metal surface is a spontaneous process and can involve both physisorption and chemisorption. acs.orgtandfonline.com The electronic properties of the quinoxaline derivatives, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in their inhibition efficiency. imist.ma

Table 2: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1.0 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| 4-(quinoxalin-2-yl)phenol (PHQX) | 10⁻³ | >90 |

| 2-quinoxalinethiol (THQX) | 10⁻³ | >90 |

| 2-chloroquinoxaline (CHQX) | 10⁻³ | >80 |

| Quinoxaline (QX) | 10⁻³ | >70 |

Data adapted from a study by Ebenso et al. (2012). acs.org This table presents findings for specific quinoxaline derivatives and does not include data for this compound.

Catalysis in Organic Transformations

The versatile chemical nature of quinoxaline derivatives makes them valuable in the field of catalysis, where they can function as ligands for metal complexes or as precursors for catalytic materials. ipp.ptnih.gov

Quinoxaline derivatives can act as controlling ligands in various catalytic reactions. znaturforsch.com Their ability to coordinate with metal centers through their nitrogen atoms allows for the formation of stable and catalytically active complexes. isca.in

For instance, new quinoxaline derivatives have been employed to create zinc complexes that catalyze the copolymerization of CO₂ with cyclohexene (B86901) oxide. znaturforsch.com The structure of the quinoxaline ligand has a significant influence on the catalytic activity and selectivity of these complexes. znaturforsch.com By modifying the quinoxaline scaffold, the properties of the resulting catalyst can be tuned to achieve desired outcomes. znaturforsch.com

Furthermore, 2-aminoaryl quinoxaline-derived ligands have been utilized in asymmetric catalysis. acs.org These ligands, when complexed with a metal, can create a chiral environment that enables the synthesis of enantiomerically enriched products. acs.org

While direct evidence for This compound as a precursor for advanced catalytic materials is not prominent in the reviewed literature, the general synthetic accessibility of quinoxaline derivatives suggests their potential in this area. rsc.orgnih.gov The classic method for synthesizing the quinoxaline core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov

The functional groups on the quinoxaline ring can be modified to facilitate the synthesis of more complex catalytic structures. For example, 2,3-dichloroquinoxaline (B139996) serves as a versatile precursor for the synthesis of various 2,3-disubstituted quinoxalines through nucleophilic substitution reactions. znaturforsch.com These derivatives can then be used to build larger catalytic systems.

Heteropolyoxometalates supported on alumina (B75360) have been used as recyclable catalysts for the efficient synthesis of quinoxaline derivatives under mild, heterogeneous conditions. nih.gov This highlights the interplay between the synthesis of quinoxalines and the development of novel catalytic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,7-Trichloro-5-methylquinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves chlorination and methylation of quinoxaline precursors. For example, halogenation of methyl-substituted quinoxalines using reagents like PCl₅ or SOCl₂ under anhydrous conditions is common. Phase-transfer catalysis (PTC) has been employed to enhance reactivity in biphasic systems, improving yields to ~80% at 70–75°C . Optimizing stoichiometry (e.g., excess chlorinating agents) and reaction time (12–24 hours) is critical to minimize byproducts like polychlorinated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare chemical shifts (δ) of aromatic protons and methyl groups with reference data (e.g., NIST Chemistry WebBook ).

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% deviation.

- X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm regiochemistry .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar (chloroform) solvents. Chlorinated quinoxalines generally exhibit higher solubility in DMSO due to dipole interactions .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Chlorine substituents increase stability against hydrolysis compared to hydroxyl or amine analogs .

Advanced Research Questions

Q. How does regioselectivity in chlorination reactions affect the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Methyl groups at position 5 deactivate adjacent positions (C6 and C7), directing chlorination to C2 and C3. Computational modeling (DFT) can predict electron density distribution to rationalize substitution patterns . Experimental validation involves synthesizing intermediates (e.g., 2,3-dichloro-5-methylquinoxaline) and tracking chlorination progression via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinoxalines?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., AMPA receptor antagonism ). Account for variables like cell lines (HEK293 vs. neuronal primary cultures) and solvent effects (DMSO concentration ≤0.1%).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing C7-Cl with -CF₃) to isolate contributions to activity. Molecular docking can validate binding interactions with target proteins (e.g., 5-HT₃ receptors ).

Q. How can researchers design experiments to optimize catalytic systems for selective functionalization of this compound?

- Methodological Answer :

- Catalyst screening : Test transition metals (Pd, Cu) and ligands (PPh₃, BINAP) in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor regioselectivity using GC-MS and kinetic studies.

- Green chemistry approaches : Replace toxic solvents (THF) with ionic liquids or water-miscible alternatives to improve sustainability .

- Table 1 : Example optimization data for Pd-catalyzed C–N coupling:

| Catalyst | Ligand | Solvent | Yield (%) | Selectivity (C7 vs. C3) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF | 72 | 8:1 |

| PdCl₂ | BINAP | Toluene | 65 | 5:1 |

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic sites. Chlorine at C7 typically shows higher electrophilicity than C2/C3 due to steric hindrance from the methyl group .

- Molecular dynamics (MD) : Simulate solvent effects on transition states (e.g., SNAr mechanisms in DMSO vs. acetonitrile).

Data Interpretation and Reporting Guidelines

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Cross-validate with authentic standards from repositories like PubChem or NIST .

- Report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) to enable direct comparisons .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.